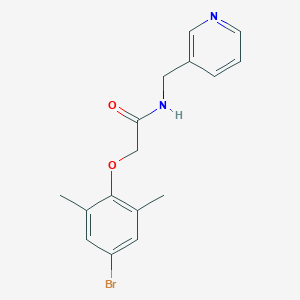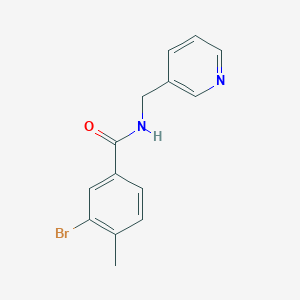![molecular formula C16H21N3O2S B267471 N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267471.png)
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as S-BTPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been suggested that N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. Moreover, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to inhibit the activity of enzymes, such as COX-2 and HDAC, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is involved in inflammation. Moreover, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to inhibit the replication of HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for studying various diseases. However, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea also has some limitations. It has been reported to have low solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for studying N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One area of research could focus on elucidating the mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea. This could involve studying the interaction of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea with various signaling pathways and enzymes. Moreover, future studies could investigate the potential therapeutic applications of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in various diseases, such as cancer and viral infections. Additionally, the development of more potent and selective analogs of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea could be explored.
Conclusion:
In conclusion, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The synthesis of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is relatively simple, and it has several advantages for lab experiments. However, the mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood, and it has some limitations. Future studies could focus on elucidating the mechanism of action of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea and investigating its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction of isobutyryl chloride with N-(4-aminophenyl)pyrrolidine-1-carboxamide, followed by the reaction with thiourea. This method has been reported to yield high purity and good yields of N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been reported to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to have anti-viral effects against HIV-1 and HCV.
Eigenschaften
Produktname |
N-isobutyryl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)14(20)18-16(22)17-13-7-5-12(6-8-13)15(21)19-9-3-4-10-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,17,18,20,22) |
InChI-Schlüssel |
GVWCECXEVDVVRU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Kanonische SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1-azepanylcarbonyl)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267394.png)
![2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267397.png)
![3-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267398.png)
![1-[4-(2-Methoxyethoxy)benzoyl]-4-phenylpiperazine](/img/structure/B267400.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B267401.png)
![4-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267403.png)
![4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267404.png)
![4-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267405.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267407.png)
![3-bromo-4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267408.png)
![4-{[(4-Bromo-2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B267409.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)